molecular formula C20H25NO5 B13729371 3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric Acid

3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric Acid

Cat. No.: B13729371
M. Wt: 359.4 g/mol
InChI Key: GWRBVNZADVWKRB-UHFFFAOYSA-N
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Description

3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric Acid is a synthetic organic compound that features a Boc-protected amino group and a methoxy-substituted naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric Acid typically involves multiple steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the butyric acid backbone: This can be achieved through a series of reactions including alkylation, reduction, and oxidation.

    Introduction of the naphthyl group: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction using 7-methoxy-2-naphthyl chloride and an appropriate catalyst.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding quinones.

    Reduction: Reduction of the naphthyl group can lead to the formation of dihydronaphthalenes.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Acidic conditions using trifluoroacetic acid for Boc deprotection.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydronaphthalenes and related compounds.

    Substitution: Various substituted amines and derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential use in drug development due to its structural features.

    Industry: As a building block in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric Acid would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Boc-amino)-4-phenylbutyric Acid: Similar structure but with a phenyl group instead of a naphthyl group.

    3-(Boc-amino)-4-(2-naphthyl)butyric Acid: Similar structure but with a different substitution pattern on the naphthyl group.

Uniqueness

3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric Acid is unique due to the presence of the methoxy group on the naphthyl ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

IUPAC Name

4-(7-methoxynaphthalen-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C20H25NO5/c1-20(2,3)26-19(24)21-16(12-18(22)23)10-13-5-6-14-7-8-17(25-4)11-15(14)9-13/h5-9,11,16H,10,12H2,1-4H3,(H,21,24)(H,22,23)

InChI Key

GWRBVNZADVWKRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)C=CC(=C2)OC)CC(=O)O

Origin of Product

United States

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